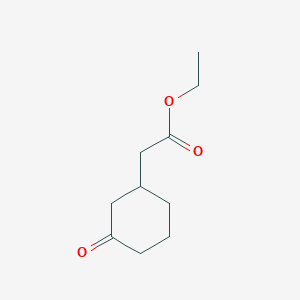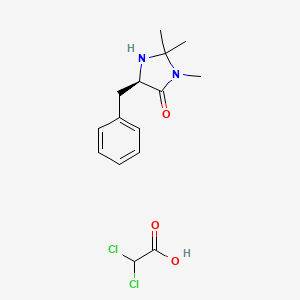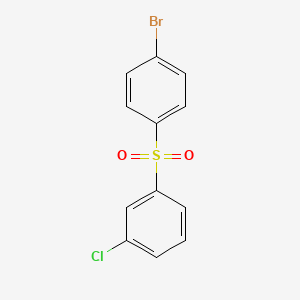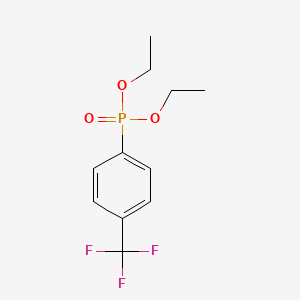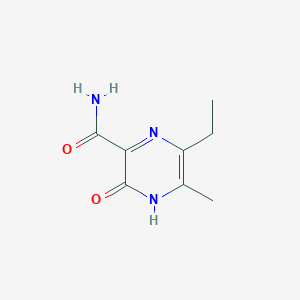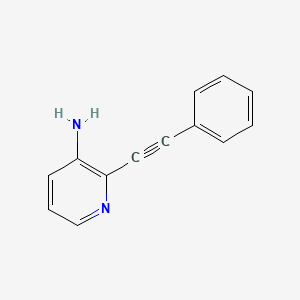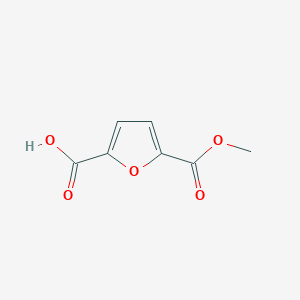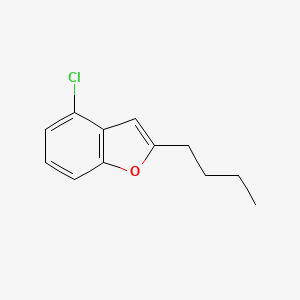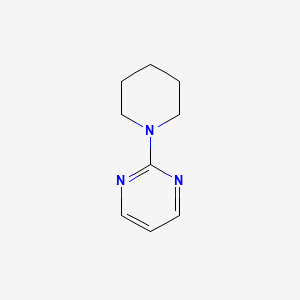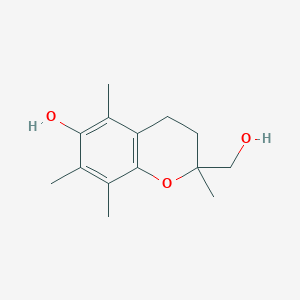
2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (S)-TMChM involves several steps, including the introduction of a hydroxymethyl group at a specific position on the chromane ring. Detailed synthetic pathways and reaction conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of (S)-TMChM consists of a chromane ring with a hydroxymethyl group attached. The compound contains a total of 38 bonds, including aromatic bonds, ether bonds, and six-membered rings . The specific arrangement of atoms and bonds determines its properties and behavior.
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Solvation Properties and Helicity Rule Deviations
2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol demonstrates unique solvation characteristics and deviations from the chromane helicity rule under solvent changes. Studies have shown that its Cotton effect exhibits extreme solvent dependence, which challenges the conventional understanding of the chromane helicity rule. The molecule's behavior in different solvents is attributed to the positioning of the phenolic OH group, influencing the 1Lb Cotton effect's sign and indicating a nuanced relationship between the molecule's structure and its solvent interactions. This finding opens up new perspectives on the stereochemistry of chromans and their solvation properties (Rode et al., 2018).
Synthesis Pathways and Applications in Vitamin E Derivatives
2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol serves as a critical intermediate in the synthesis of various compounds, including α-tocopherol and its derivatives. Research has detailed synthesis pathways involving this molecule, highlighting its role in forming α-tocopherol precursors and other vitamin E derivatives. This signifies its importance in pharmaceutical and nutritional applications, providing insights into synthesizing vital health-related compounds (Akkerman et al., 1979).
Antioxidant Properties and Biological Implications
The molecule's analogs have been studied for their antioxidant properties, particularly in the context of biological systems. Investigations into its model compounds have revealed their role in oxidative processes and their potential as antioxidants, pertinent to understanding cellular protection mechanisms and the broader implications for health and disease management (Nishikimi & Machlin, 1975).
Biomedical and Therapeutic Applications
Recent studies have explored the molecule's derivatives for their biomedical applications, including their use in magnetic resonance imaging (MRI) due to their antioxidant potential. This research demonstrates the potential of 2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol and its derivatives in advancing medical imaging techniques and possibly other therapeutic applications (Yushkova et al., 2013).
Kinetic Studies and Synthetic Routes
Kinetic studies and advancements in synthetic routes involving 2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol have been instrumental in understanding its behavior and potential for enantiomerically enriched products. This research has significant implications for the production of natural tocopherols and tocotrienols, highlighting the molecule's role in the synthesis of nutritionally and pharmaceutically relevant compounds (Hyatt & Skelton, 1997).
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-8-9(2)13-11(10(3)12(8)16)5-6-14(4,7-15)17-13/h15-16H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYWXDRQTMJSJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CO)C(=C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471777 | |
| Record name | 2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79907-49-6 | |
| Record name | 2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




